イリュジンS
概要
説明
科学的研究の応用
イリュジンSは、以下を含むいくつかの科学研究の応用があります。
作用機序
イリュジンSは、主にDNAアルキル化を通じてその効果を発揮します。 DNAと共有結合を形成することにより、DNA合成を阻害し、DNA損傷と細胞死を引き起こします . この化合物は、ヒト白血病細胞の細胞周期のG1-S期界面もブロックします . This compoundの分子標的には、DNA、およびDNA複製と修復に関与するさまざまな細胞タンパク質が含まれます .
生化学分析
Biochemical Properties
Illudin S has been found to interact with various proteins in a cellular context .
Cellular Effects
Illudin S has been shown to have a significant impact on cell function. It causes a complete block at the G1-S phase interface of the cell cycle . This suggests that Illudin S has a profound effect on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Illudin S is believed to involve DNA modification . It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Illudin S has a significant impact on cellular function
Dosage Effects in Animal Models
The effects of Illudin S vary with different dosages in animal models . Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
Illudin S is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that Illudin S interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that Illudin S has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
イリュジンSは、さまざまな化学経路を通じて合成することができます。一般的な方法の1つは、オオワライタケ属を制御された環境で培養することです。 キノコは、グルコースやコーンスティープソリッドなどの特定の栄養素を含む培地で栽培され、this compoundの生産を最適化します . 次に、高速逆流クロマトグラフィーなどの技術を用いて、化合物を抽出および精製します .
工業生産方法
This compoundの工業生産には、バイオリアクター内でのオオワライタケの大規模培養が含まれます。 このプロセスには、pH、温度、栄養分の供給などの生育条件を最適化して、this compoundの収量を最大化することが含まれます . その後、抽出された化合物を精製して、さらなる用途に適した高純度レベルを実現します .
化学反応の分析
反応の種類
イリュジンSは、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、より反応性の高い中間体を形成するために酸化される可能性があります。
還元: 還元反応は、this compoundのエノン構造を変更する可能性があります。
一般的な試薬と条件
This compoundとの反応に使用される一般的な試薬には、システインやシステイン含有ペプチドなどのチオール求核剤が含まれ、生理的pHでthis compoundと反応します . その他の試薬には、this compoundの化学構造を修飾する酸化剤および還元剤が含まれます。
生成される主要な生成物
This compoundとの反応から生成される主要な生成物には、細胞毒性特性が変化したさまざまな誘導体が含まれます。 たとえば、アシルフルベン誘導体は、置換反応を通じて形成され、増強された細胞毒性と遺伝毒性を示しています .
類似化合物との比較
類似化合物
イリュジンM: オオワライタケから単離された別のセスキテルペンであり、細胞毒性を持つことで知られています.
アシルフルベン誘導体: (−)-6-ヒドロキシメチルアシルフルベン (イロフルベン) などのイリュジンSの半合成誘導体であり、治療指数が向上しています.
This compoundの独自性
This compoundは、強力な細胞毒性とDNAと共有結合を形成する能力により、有意なDNA損傷を引き起こすため、独自です。 イロフルベンなどのその誘導体は、this compoundの抗がん特性を維持しながら、毒性を軽減するために開発されました .
特性
IUPAC Name |
(1R,2S,5R)-1,5-dihydroxy-2-(hydroxymethyl)-2,5,7-trimethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-10-9(6-13(2,7-16)12(10)18)11(17)14(3,19)15(8)4-5-15/h6,12,16,18-19H,4-5,7H2,1-3H3/t12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLLIYKVDWPHJI-RDBSUJKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@](C=C2C(=O)[C@](C13CC3)(C)O)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031301 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149-99-1 | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1149-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Illudin S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Illudin S | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2′S,3′R,6′R)-2′,3′-Dihydro-3′,6′-dihydroxy-2′-(hydroxymethyl)-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILLUDIN S | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWJ0GY2H7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Illudin S, and how does it exert its cytotoxic effects?
A1: Illudin S primarily inhibits Deoxyribonucleic acid (DNA) synthesis. [] While the exact mechanism remains unclear, evidence suggests that Illudin S may interfere with a pathway of DNA synthesis that does not rely on deoxyribonucleoside triphosphates, the conventional building blocks used by DNA polymerase. [] This disruption of DNA replication ultimately leads to cell death. [, , ]
Q2: How does the interaction of Illudin S with glutathione contribute to its toxicity?
A3: Illudin S reacts with glutathione, a crucial cellular antioxidant, in a pH-dependent manner. [] This reaction leads to the depletion of glutathione, potentially making cells more susceptible to oxidative stress and damage, ultimately contributing to its toxicity. []
Q3: What is the molecular formula and weight of Illudin S?
A5: While the provided abstracts don't explicitly state the molecular formula and weight of Illudin S, they do mention it is a sesquiterpene. [, , ] Sesquiterpenes are a class of terpenes with a general formula of C15H24. Further research in chemical databases or literature would be required to confirm the exact molecular formula and weight of Illudin S.
Q4: Is there any spectroscopic data available to confirm the structure of Illudin S?
A6: Yes, the absolute configuration of Illudin S was determined using X-ray crystallography and the Bijvoet method. [] Furthermore, studies have utilized nuclear magnetic resonance (NMR) spectroscopy to analyze and confirm the structure of Illudin S and its metabolites. [, ]
Q5: How do structural modifications of Illudin S, specifically the creation of Acylfulvene analogues, impact its biological activity and toxicity?
A7: Acylfulvenes, semisynthetic derivatives of Illudin S, exhibit improved cytotoxic selectivity profiles compared to the parent compound. [] While Illudin S shows high toxicity, Acylfulvenes demonstrate a wider therapeutic window in preclinical models. [] These differences arise from variations in their reactivity, activation pathways, and interactions with cellular targets. [, ]
Q6: What is the significance of the ketone group in Illudin S for its cytotoxic activity?
A8: Comparing Illudin S and Illudin M to dihydroilludin M revealed that the ketone group is essential for cytotoxicity. [] Dihydroilludin M, lacking the ketone, was significantly less toxic, indicating the ketone plays a critical role in its mechanism of action. []
Q7: How does the introduction of a hydroxymethyl group in (Hydroxymethyl)acylfulvene (HMAF) affect its antitumor properties?
A9: (Hydroxymethyl)acylfulvene (HMAF), created by adding a hydroxymethyl group to Acylfulvene, demonstrates greater toxicity to HL60 cells compared to Acylfulvene but lower toxicity than Illudin S. [] This modification highlights how subtle structural changes can fine-tune the compound's biological activity.
Q8: Are there any specific challenges in formulating Illudin S or its analogues for therapeutic use?
A10: While the provided abstracts don't directly address formulation challenges, the reactivity of Illudin S, particularly its interaction with thiols like glutathione, [] suggests potential stability issues. Further research is necessary to understand how to formulate Illudin S or its analogues to overcome these challenges and ensure optimal delivery and efficacy.
Q9: What are the primary routes of metabolism and excretion of Illudin S in the body?
A11: Studies in rats revealed that Illudin S undergoes metabolism to form various metabolites, including cyclopropane ring-cleavage products. [, ] Urinary excretion plays a major role in eliminating these metabolites. [, ] Further research is needed to fully elucidate the metabolic pathways and excretion profiles in humans.
Q10: How does the pharmacokinetic profile of Irofulven, a semisynthetic Illudin S analogue, contribute to its antitumor activity?
A12: Irofulven exhibits a favorable pharmacokinetic profile with a long elimination half-life, allowing for sustained exposure in vivo. [] Its primary route of elimination is through metabolism and urinary excretion. [] This sustained exposure likely contributes to its enhanced antitumor activity compared to Illudin S.
Q11: What cell lines are particularly sensitive to the cytotoxic effects of Illudin S and its analogues?
A13: Illudin S and its derivatives have shown potent activity against various human cancer cell lines in vitro. Myeloid and T-lymphocyte leukemia cells display significant sensitivity to Illudin S. [] Irofulven has demonstrated efficacy against diverse cancer types, including breast, lung, colon, and ovarian cancers. [, , ]
Q12: Has the antitumor activity of Illudin S or its analogues been demonstrated in animal models?
A14: Yes, several studies have confirmed the antitumor potential of Illudin S derivatives in preclinical animal models. For instance, HMAF exhibited impressive activity against human tumor xenografts, including breast, lung, and colon cancer models. [] These findings provide a strong rationale for further clinical development.
Q13: Are there any ongoing clinical trials investigating the therapeutic potential of Illudin S or its analogues?
A15: Yes, Irofulven has progressed to clinical trials for various cancer types, including ovarian, prostate, hepatocellular, breast, lung, and colon cancers. [] These trials aim to evaluate its safety and efficacy in humans and potentially establish its role in cancer treatment.
Q14: What are the primary concerns regarding the toxicity of Illudin S?
A16: Illudin S exhibits high toxicity, which has limited its clinical development. [] Its reactivity with cellular thiols like glutathione raises concerns about potential off-target effects and a narrow therapeutic window. [] Research has focused on developing analogues with improved safety profiles.
Q15: Have any specific adverse effects been observed in preclinical studies or clinical trials with Illudin S or its derivatives?
A17: Preclinical studies in rats have shown that Illudin S can induce significant damage to the digestive tract. [] In clinical trials, Irofulven has been associated with hematological and gastrointestinal toxicities. [] Careful dose optimization and monitoring are crucial to manage these potential side effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。